molecular formula C9H12N6 B1274236 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE CAS No. 70589-04-7

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE

Cat. No.: B1274236
CAS No.: 70589-04-7
M. Wt: 204.23 g/mol
InChI Key: PJHKOSYTSUNMEQ-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes both pyrazole and pyridazine rings, makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with oxidative stress markers, such as malondialdehyde, indicating its role in modulating oxidative stress within cells .

Cellular Effects

The effects of 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone in laboratory settings have been studied extensively. Over time, the compound can undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that its effects on cellular function can diminish as the compound degrades. In controlled environments, it remains stable for extended periods, allowing for prolonged studies on its effects .

Dosage Effects in Animal Models

In animal models, the effects of 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone vary with dosage. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which retain biological activity. These interactions can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by its interactions with cellular transport mechanisms, which can affect its overall bioavailability and activity .

Subcellular Localization

Within the cell, 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone is localized to specific subcellular compartments. It can be found in the cytoplasm, where it interacts with metabolic enzymes, and in the nucleus, where it can influence gene expression . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for its biological activity and overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE typically involves the reaction of hydrazide derivatives with various isocyanates or isothiocyanates. For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the corresponding hydrazine-1-carboxamide and hydrazine-1-carbothioamide derivatives . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE lies in its specific substitution pattern and the combination of pyrazole and pyridazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHKOSYTSUNMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220872
Record name 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70589-04-7
Record name 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 34.2 g. of 3-chloro-6-(3,5-dimethyl-1-pyrazolyl)-pyridazine, 100 ml of 72% hydrazine hydrate and 200 ml of dioxane is stirred at 90°-95° C. for 14 hours, then the mixture is poured into 1 liter of water, extracted three times with 150 ml of chloroform each, and the combined organic phases are dried over magnesium sulphate. After evaporation of the solvent, the residue is recrystallized from isopropanol. Yield: 27 g /80%/; m.p.: 142°-143° C.
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